Mogroside III E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

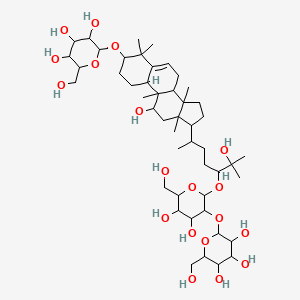

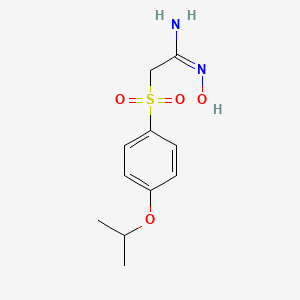

Mogroside III E is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the cucurbitane-type triterpene glycosides and is known for its intense sweetness and potential health benefits. This compound is part of a family of mogrosides, which have been used in traditional Chinese medicine for their anti-inflammatory, antioxidant, and blood glucose modulation properties .

準備方法

Synthetic Routes and Reaction Conditions

Mogroside III E can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into this compound during fermentation. This process requires specific conditions, including optimal pH and temperature settings .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of mogrosides from dried and powdered monk fruit using solvents such as water, methanol, or butanol. Enzymatic methods, such as the use of immobilized β-glucosidase, are also employed to convert mogroside V into this compound. These methods are efficient and can sustain high residual activity over extended periods .

化学反応の分析

Types of Reactions

Mogroside III E undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis involves the breakdown of mogroside V into this compound using enzymes like β-glucosidase. Glycosylation reactions can further modify the structure of this compound by adding glucose moieties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include β-glucosidase and other enzymes that facilitate the conversion of mogroside V. Optimal conditions for these reactions typically involve a pH of around 4 and a temperature of approximately 30°C .

Major Products Formed

The major product formed from the hydrolysis of mogroside V is this compound. This compound can further undergo glycosylation to produce other mogrosides with varying sweetness levels and biological activities .

科学的研究の応用

Mogroside III E has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and potential as a natural sweetener.

Biology: Research focuses on its antioxidant and anti-inflammatory properties, which may have therapeutic benefits.

Medicine: this compound is investigated for its potential to modulate blood glucose levels and its anti-carcinogenic properties.

Industry: It is used as a natural sweetener in food and beverage products, offering a low-calorie alternative to sugar

作用機序

Mogroside III E exerts its effects through various molecular pathways. It inhibits the release of nitric oxide, which plays a crucial role in inflammation. This compound also interacts with specific molecular targets involved in glucose metabolism and oxidative stress, contributing to its anti-inflammatory and antioxidant activities .

類似化合物との比較

Mogroside III E is unique among mogrosides due to its specific glycosylation pattern and intense sweetness. Similar compounds include:

Mogroside V: The precursor to this compound, known for its high sweetness level.

Mogroside IV: Another sweetener with a different glycosylation pattern.

Mogroside II E: A less sweet compound that can be converted into this compound through enzymatic processes

This compound stands out for its potent biological activities and potential health benefits, making it a valuable compound for various applications.

特性

IUPAC Name |

2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATISCJMIITVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)

![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)

![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)

![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)

![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)